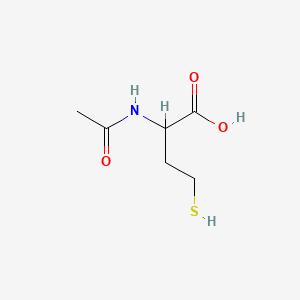

N-Acetyl-DL-homocysteine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-acetamido-4-sulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c1-4(8)7-5(2-3-11)6(9)10/h5,11H,2-3H2,1H3,(H,7,8)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REYLLNRLWCBKCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCS)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10970927 |

Source

|

| Record name | N-(1-Hydroxyethylidene)homocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10970927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55585-92-7 |

Source

|

| Record name | N-Acetylhomocysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55585-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Homocysteine, N-acetyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055585927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Hydroxyethylidene)homocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10970927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-DL-homocysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Mechanistic Divergence: N-Acetyl-DL-homocysteine vs. N-Acetylcysteine

An In-Depth Technical Guide for Drug Development Scientists

Executive Summary

This guide provides a rigorous technical comparison between N-acetylcysteine (NAC) and N-Acetyl-DL-homocysteine (ADLHC) . While both compounds share the N-acetyl-L-amino acid pharmacophore and function as thiol-based antioxidants, their utility in drug development diverges sharply at the metabolic level.

The Core Thesis: NAC functions primarily as a biosynthetic prodrug for Glutathione (GSH), leveraging the safe metabolic integration of L-Cysteine. In contrast, ADLHC acts as a chemical analogue that liberates Homocysteine (Hcy). Despite potential direct scavenging similarities, ADLHC carries a "metabolic liability" (hyperhomocysteinemia) that restricts its therapeutic window compared to NAC.

Part 1: Physicochemical Basis of Antioxidant Action

To understand the functional difference, we must first isolate the chemical reactivity of the thiol (-SH) moiety in both molecules.

1.1 The Thiol pKa and Nucleophilicity

The antioxidant capacity of a thiol is dictated by its pKa. At physiological pH (7.4), the thiolate anion (

-

N-Acetylcysteine (NAC): The acetylation of the amino group removes the zwitterionic character found in Cysteine. This raises the pKa of the thiol group to approximately 9.5 .

-

Consequence: At pH 7.4, NAC is largely protonated (

) and less reactive as a direct scavenger compared to free Cysteine (pKa ~8.3) or Glutathione (pKa ~8.8).

-

-

This compound (ADLHC): Homocysteine has an additional methylene group (

) in the side chain.-

Consequence: The steric and electronic effects of the longer chain generally result in a pKa slightly higher or comparable to NAC. Like NAC, it is a poor direct scavenger at neutral pH compared to specialized thiols (e.g., N-acetylcysteine amide).

-

1.2 The Stereochemistry Factor (The "DL" Problem)

The "DL" designation in ADLHC indicates a racemic mixture (50% L-isomer, 50% D-isomer).

-

Enzymatic Specificity: Mammalian Acylase I , responsible for deacetylating these compounds to release the active amino acid, is highly stereospecific for L-isomers .

-

Pharmacokinetic Impact:

-

L-isomer: Deacetylated to Homocysteine (active/metabolized).

-

D-isomer: Poor substrate.[1] Likely excreted unchanged via kidneys or metabolized by D-amino acid oxidase (DAAO) in the kidney/brain, potentially generating

as a byproduct—a counterproductive effect for an antioxidant.

-

Part 2: Metabolic Fate & Signaling Pathways

This section details the critical divergence. NAC feeds a "Survival Pathway," while ADLHC feeds a potentially "Toxic Pathway."

2.1 Visualization of Metabolic Divergence

The following Graphviz diagram illustrates the parallel but divergent processing of both compounds.

Figure 1: Metabolic divergence showing NAC as a direct GSH precursor versus ADLHC as a Homocysteine source. Note the dependency of ADLHC on Transsulfuration (CBS) to contribute to the GSH pool.

2.2 Mechanism of Action Analysis[2]

| Feature | N-Acetylcysteine (NAC) | This compound (ADLHC) |

| Primary Mechanism | GSH Precursor. Deacetylated to Cys, which is the rate-limiting substrate for Glutathione synthesis. | Thiol Donor / Hcy Precursor. Deacetylated to Homocysteine. |

| Direct Scavenging | Weak at pH 7.4. Effective against hypochlorous acid (HOCl) and hydroxyl radicals ( | Similar to NAC.[3][4][5][6][7][8] Thiolactone form (Citiolone) has specific radioprotective properties. |

| Metabolic Risk | Low. Cysteine is tightly regulated. | High. Generates Homocysteine.[9] If Transsulfuration (CBS enzyme) is impaired, Hcy accumulates, causing oxidative stress. |

| Stereoisomerism | Usually supplied as pure L-NAC. | Supplied as DL-mix. D-isomer adds renal load without antioxidant benefit. |

Part 3: Experimental Protocols for Comparative Validation

To empirically verify the mechanisms described above, the following self-validating experimental workflows are recommended.

3.1 Protocol A: Chemical Thiol Quantification (DTNB Assay)

Objective: Determine if ADLHC provides equivalent reducing equivalents to NAC in a cell-free system.

Reagents:

-

Buffer: 0.1 M Tris-HCl, pH 8.0, containing 1 mM EDTA (EDTA is critical to prevent metal-catalyzed auto-oxidation of the thiols).

-

DTNB (Ellman’s Reagent): 4 mg/mL in Methanol.

-

Test Compounds: 1 mM NAC and 1 mM ADLHC (freshly prepared).

Workflow:

-

Blanking: Add 20 µL DTNB + 980 µL Buffer to cuvette. Record Absorbance at 412 nm (

). -

Reaction: Mix 20 µL DTNB + 960 µL Buffer + 20 µL Test Compound.

-

Incubation: Incubate at 25°C for 15 minutes (ensure complete disulfide exchange).

-

Measurement: Record Absorbance at 412 nm (

). -

Calculation: Calculate free thiol concentration using the molar extinction coefficient of TNB (

).

Expected Outcome: NAC and ADLHC should show roughly equivalent molar thiol content (accounting for the purity of the DL mixture). This validates that chemically, they are similar.[5]

3.2 Protocol B: Biological Efficacy (Glutathione Replenishment)

Objective: Differentiate the compounds based on biosynthetic utility.

Cell Model: HepG2 cells (high metabolic capacity) or SH-SY5Y (neuronal, sensitive to Hcy).

Workflow Visualization:

Figure 2: Experimental workflow to distinguish GSH synthesis support (NAC) from Homocysteine generation (ADLHC).

Step-by-Step Methodology:

-

Depletion: Pre-treat cells with L-Buthionine sulfoximine (BSO) to inhibit

-glutamylcysteine synthetase, lowering basal GSH. Wash cells. -

Treatment: Add NAC or ADLHC in fresh media (without BSO).

-

Lysis: After 4 hours, lyse cells using 5% Sulfosalicylic Acid (SSA).

-

Analysis:

-

GSH: Measure using the Glutathione Reductase recycling assay.

-

Toxicity: Measure LDH release in the supernatant.

-

-

Interpretation:

-

NAC: Expect rapid restoration of GSH levels with low LDH release.

-

ADLHC: Expect slower or partial GSH restoration (dependent on conversion of Hcy

Cys). Crucially, expect elevated Hcy in the supernatant, which acts as a marker for "metabolic friction."

-

Part 4: Therapeutic Implications & Conclusion

When to use NAC:

-

Standard of Care: Acetaminophen overdose (replenishes GSH).[5]

-

General Antioxidant: Safe profile due to efficient clearance of Cysteine.

When to use ADLHC (or Thiolactone):

-

Research Tool: To induce hyperhomocysteinemia in a controlled manner for cardiovascular studies.

-

Specific Radioprotection: Some studies suggest the thiolactone form (Citiolone) has unique tissue distribution properties (e.g., liver targeting) that differ from NAC, potentially offering protection where NAC pharmacokinetics are insufficient. However, for general antioxidant therapy, it is inferior due to the Hcy risk.

Final Verdict: In the context of drug development, NAC is the superior scaffold for antioxidant therapy due to its seamless integration into the Glutathione synthesis pathway. ADLHC represents a "leaky" antioxidant—it provides reducing equivalents but generates a toxic byproduct (Homocysteine) that the cell must expend energy to detoxify.

References

-

Aldini, G., et al. (2018). "N-Acetyl-L-cysteine (NAC): Old Drug, New Tricks? A Comprehensive Review of the Clinical Use." Journal of Clinical Medicine. Link

-

Atkuri, K. R., et al. (2007). "N-Acetylcysteine—a safe antidote for cysteine/glutathione deficiency." Current Opinion in Pharmacology. Link

-

Poddar, R., & Paul, S. (2009). "Homocysteine-induced signaling pathways in endothelial cells." Journal of Cellular Physiology. Link

-

Giustarini, D., et al. (2012). "N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an improved pharmacokinetic and pharmacodynamic profile." Biochemical Pharmacology. Link(Cited for pKa and derivative comparison context).

-

Wong, P. C., et al. (2018). "Homocysteine and N-acetylhomocysteine thiolactone in neurodegenerative diseases." Neurochemistry International. Link

Sources

- 1. The metabolism of N-acetylcysteine by human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Acetyl-Cysteine Regenerates Albumin Cys34 by a Thiol-Disulfide Breaking Mechanism: An Explanation of Its Extracellular Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of N-acetylcysteine administration on homocysteine level, oxidative damage to proteins, and levels of iron (Fe) and Fe-related proteins in lead-exposed workers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. tandfonline.com [tandfonline.com]

- 7. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Review on Various Uses of N-Acetyl Cysteine - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: N-Acetylhomocysteine Thiolactone (NAHT) Structure & Reactivity

Executive Summary

N-acetylhomocysteine thiolactone (NAHT) represents a distinct class of "latent" thioesters utilized primarily for bio-orthogonal conjugation, surface functionalization, and controlled radical polymerization. Unlike its parent compound, homocysteine thiolactone (HTL), which is prone to uncontrolled self-polymerization, NAHT features an N-acetyl "capping" group. This structural modification renders the molecule stable in isolation while retaining high reactivity toward primary amines.

This guide details the physicochemical properties of NAHT, its aminolysis-driven ring-opening mechanism, and validated protocols for its application in protein thiolation and polymer synthesis.

Part 1: Structural Dynamics & Thermodynamics

The "Latent" Thiol Design

The utility of NAHT lies in its 5-membered dihydrothiophen-2-one ring. This ring possesses significant ring strain (~9 kcal/mol), which acts as the thermodynamic driving force for nucleophilic attack.

-

Thioester Bond Energy: The C-S bond is thermodynamically less stable than the C-O bond in oxolactones, making the carbonyl carbon highly electrophilic.

-

The N-Acetyl Safety Lock: In native HTL, the free

-amine acts as an intramolecular nucleophile, leading to diketopiperazine formation or intermolecular polymerization. In NAHT, the acetylation of the amine (

Comparative Reactivity Profile

The following table contrasts NAHT with related thiolactone species to highlight its unique stability-reactivity window.

| Feature | Homocysteine Thiolactone (HTL) | N-Acetylhomocysteine Thiolactone (NAHT) | |

| State | Unstable (Self-polymerizes) | Stable Solid (Latent) | Stable Liquid |

| Primary Reactivity | Intermolecular Aminolysis | Aminolysis (Triggered) | Slow Aminolysis |

| Hydrolysis Risk | High (pH > 7.0) | Moderate (pH > 8.0) | Low |

| Bio-application | Toxic metabolite (N-homocysteinylation) | Reagent for Thiolation | Rare |

| Leaving Group | Free Homocysteine | N-acetylhomocysteine (Thiol) | 4-mercaptobutanoic acid |

Part 2: Reactivity & Mechanism[1]

The Aminolysis Pathway

The core reaction of NAHT is the nucleophilic ring-opening by a primary amine (e.g., a Lysine residue on a protein or a functional amine in polymer synthesis). This reaction follows second-order kinetics (first order in both thiolactone and amine).

Mechanism Steps:

-

Nucleophilic Attack: The lone pair of the incoming amine attacks the carbonyl carbon of the thiolactone.

-

Tetrahedral Intermediate: A zwitterionic intermediate forms.[1] This is the rate-determining step.

-

Ring Collapse: The C-S bond cleaves (thiol is a better leaving group than the amide nitrogen), releasing the ring strain.

-

Thiol Generation: The result is a stable amide bond linking the amine to the homocysteine scaffold, with a newly generated free sulfhydryl (-SH) group.

Figure 1: The aminolysis mechanism of NAHT. The relief of ring strain upon C-S bond cleavage drives the reaction forward, generating a free thiol group.

The "One-Pot" Double Modification

A unique feature of NAHT chemistry, extensively characterized by the Du Prez group, is the ability to perform cascade reactions.

-

Step 1 (Aminolysis): Amine opens the ring

New Thiol.[2] -

Step 2 (Thiol-Michael Addition): The new thiol reacts immediately with an acrylate or maleimide present in the solution.

This allows for the installation of two distinct functional groups in a single synthetic operation.

Part 3: Experimental Protocols

Protocol A: Protein Thiolation (Introduction of Thiols)

This protocol describes converting surface Lysine residues of a protein (e.g., BSA, IgG) into free thiols using NAHT.

Reagents:

-

Protein Stock: 5–10 mg/mL in PBS (pH 7.4).

-

NAHT Stock: 100 mM in dry DMSO (Prepare fresh).

-

Quenching Buffer: 1M Tris-HCl (pH 7.0).

-

Purification: Zeba Spin Desalting Columns (7K MWCO).

Step-by-Step Methodology:

-

Buffer Adjustment: Ensure protein buffer is at pH 7.5–8.0. Note: Reactivity drops significantly below pH 7.0 due to amine protonation; hydrolysis dominates above pH 9.0.

-

Reaction Initiation: Add NAHT stock to the protein solution.

-

Stoichiometry: Use a 10–50 molar excess of NAHT over the protein (or 5-10 equivalents per available Lysine) depending on desired substitution degree.

-

Solvent Limit: Keep DMSO concentration <10% (v/v) to prevent protein denaturation.

-

-

Incubation: Incubate at 4°C for 12–16 hours or Room Temperature (RT) for 2–4 hours.

-

Expert Insight: 4°C is preferred to minimize spontaneous hydrolysis of the thiolactone ring by water.

-

-

Purification: Immediately remove excess NAHT using desalting columns or dialysis against PBS + 1mM EDTA.

-

Critical: EDTA is essential to prevent oxidation of the newly formed thiols by trace metals.

-

Protocol B: Validation via Ellman's Assay

Every thiolation event must be validated. The appearance of free thiols confirms ring opening.

-

Prepare Ellman's Reagent: 4 mg/mL DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in 0.1 M Sodium Phosphate, pH 8.0.

-

Assay: Mix 10

L of purified thiolated protein with 290 -

Read: Measure Absorbance at 412 nm after 15 minutes.

-

Calculate: Use extinction coefficient

to calculate thiol concentration.

Figure 2: Workflow for protein thiolation using NAHT. The purification step is critical to prevent unreacted NAHT from interfering with downstream quantification.

Part 4: Troubleshooting & Optimization

Competition: Hydrolysis vs. Aminolysis

Water is a nucleophile. At high pH, hydroxide ions (

-

Result of Hydrolysis: Formation of N-acetylhomocysteine (free acid). This generates a thiol but fails to attach to the target amine.

-

Mitigation:

-

Increase amine concentration (if possible).

-

Maintain pH between 7.4 and 8.0.

-

Use organic co-solvents (DMSO/DMF) if the protein tolerates it, to reduce water activity.

-

Disulfide Formation

The generated thiols are prone to oxidation (forming disulfides), especially in basic conditions.

-

Symptom: Lower than expected signal in Ellman's assay.

-

Fix: Always include 1–5 mM EDTA in buffers. Perform reactions under inert atmosphere (

) if high precision is required.

References

-

Espeel, P., & Du Prez, F. E. (2015). "One-pot multi-step reactions based on thiolactone chemistry." European Polymer Journal. Describes the fundamental aminolysis kinetics and double-modification strategies.

-

Jakubowski, H. (2000).[4] "Homocysteine Thiolactone: Metabolic Origin and Protein Homocysteinylation in Humans." The Journal of Nutrition. Provides the biological context of thiolactone reactivity with protein lysine residues.

-

Driessen, F., et al. (2016).[5] "Thiolactone chemistry and copper-mediated CRP for the development of well-defined amphiphilic dispersing agents." Polymer Chemistry. Illustrates the stability of thiolactones in complex synthetic workflows.

-

Mundy, R., et al. (2019).[6] "Mechanism of hydrolysis and aminolysis of homocysteine thiolactone." Scientific Reports. Detailed kinetic analysis of the ring-opening mechanism and pH dependence.

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. The authoritative text on protein modification protocols including thiolation.

Sources

- 1. Mechanism of hydrolysis and aminolysis of homocysteine thiolactone [pubmed.ncbi.nlm.nih.gov]

- 2. Novel enantiopure δ-thiolactones: synthesis, structural characterization, and reactivity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Homocysteine thiolactone - Wikipedia [en.wikipedia.org]

- 5. Thiolactone chemistry and copper-mediated CRP for the development of well-defined amphiphilic dispersing agents - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Citiolone (N-acetylhomocysteine thiolactone) and its Synonyms for Research Professionals

<

Abstract

This technical guide provides a comprehensive overview of Citiolone, a synthetic derivative of the amino acid homocysteine, for researchers, scientists, and drug development professionals.[1] Also known by its chemical name N-acetylhomocysteine thiolactone, this document delves into its various synonyms, chemical properties, and known mechanisms of action.[2] We will explore its historical and current therapeutic applications, particularly in liver therapy, and detail established experimental protocols for its analysis.[1][3] This guide aims to be a critical resource for those investigating the therapeutic potential of Citiolone, providing a foundation for future research and development.

Introduction and Nomenclature

Citiolone, a sulfur-containing compound, is a thiolactone derivative of homocysteine.[4] Its unique five-membered thiolactone ring structure is central to its chemical reactivity and biological activity.[5] For clarity and comprehensive literature searching, it is crucial to be familiar with its various synonyms.

Common Synonyms and Identifiers

The compound is frequently referenced in scientific literature and chemical databases under several names. Understanding these is key to a thorough literature review.

| Type | Name/Identifier | Source/Reference |

| International Nonproprietary Name (INN) | Citiolone | [WHO] |

| Chemical Name (IUPAC) | N-(2-oxothiolan-3-yl)acetamide | [2][3][5] |

| Systematic Name | 2-Acetamido-4-mercaptobutyric acid γ-thiolactone | [4] |

| Alternative Chemical Name | 3-Acetamidotetrahydro-2-thiophenone | [4] |

| CAS Registry Number | 1195-16-0 | [1][3][4] |

| Brand Names | Citiolase, Mucorex, Sitilon, Thioxidrene | [2][3] |

| Research Codes | BO 714, NSC 22878 | [3] |

This table is not exhaustive but covers the most frequently encountered synonyms in research.

Physicochemical Properties

A foundational understanding of Citiolone's physical and chemical characteristics is essential for its handling, formulation, and analysis.

| Property | Value | Reference |

| Molecular Formula | C6H9NO2S | [3][4] |

| Molecular Weight | 159.21 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [3][4] |

| Melting Point | 108 - 112 °C | [4] |

| Solubility | Soluble in water and DMSO | [5] |

| InChI Key | NRFJZTXWLKPZAV-UHFFFAOYSA-N | [3] |

Mechanism of Action and Pharmacological Profile

Citiolone's therapeutic effects are primarily attributed to its role as a thiol donor and its influence on glutathione metabolism.[6]

Primary Mechanism: Thiol Donation and Glutathione Synthesis

The core mechanism of Citiolone revolves around the hydrolysis of its thiolactone ring, which delivers cysteine, a crucial precursor for the synthesis of glutathione (GSH).[5] GSH is a vital intracellular antioxidant, protecting cells from damage by reactive oxygen species (ROS). By augmenting the cellular pool of cysteine, Citiolone enhances the synthesis of GSH, thereby bolstering the cell's antioxidant defense system.[5]

Signaling Pathway

The proposed signaling pathway for Citiolone's antioxidant activity is illustrated below.

Caption: Proposed mechanism of Citiolone's antioxidant action.

Pharmacokinetics

A significant gap exists in the publicly available scientific literature regarding the quantitative pharmacokinetic data of Citiolone.[6] Key parameters such as maximum plasma concentration (Cmax), time to Cmax (Tmax), and elimination half-life have not been well-documented.[6] This lack of data presents a challenge for optimizing dosing regimens and underscores the need for further research in this area.[6]

Therapeutic Applications and Research Areas

Citiolone has been primarily investigated for its hepatoprotective effects and as a mucolytic agent.

Liver Therapy

Historically, Citiolone has been used in the treatment of liver disorders.[3] Its ability to enhance glutathione synthesis is believed to be the basis for its hepatoprotective effects, helping to mitigate liver damage from various insults.[3][6]

Mucolytic Agent

The thiol group of Citiolone can break the disulfide bonds in mucus glycoproteins, reducing the viscosity of bronchial secretions. This mucolytic action has led to its use in respiratory conditions characterized by excessive or thick mucus.

Other Research Interests

-

Antioxidant Studies: Its role as a hydroxyl free radical scavenger has been explored, with studies indicating protective effects on cells under hypothermic conditions.[1][3]

-

Biochemical Research: It serves as a tool for studying homocysteine metabolism and its implications in cardiovascular diseases.[4]

-

Drug Development: Citiolone is used as a building block for synthesizing other therapeutic agents.[4]

Experimental Protocols: Analysis of Citiolone

Accurate quantification of Citiolone in various matrices is crucial for research and development. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

HPLC Method for Quantification of Citiolone in Bulk and Pharmaceutical Formulations

This protocol provides a general framework. Specific parameters may need optimization based on the available instrumentation and sample matrix.

Objective: To quantify Citiolone using a reverse-phase HPLC method.

Materials:

-

Citiolone reference standard

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

Water (HPLC grade)

-

C18 column (e.g., 250 x 4.6 mm, 5 µm)

Instrumentation:

-

HPLC system with a UV detector

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Mobile Phase Preparation:

-

Prepare a buffer solution of potassium dihydrogen phosphate in water.

-

Mix the buffer solution with acetonitrile in a suitable ratio (e.g., 30:70 v/v).

-

Degas the mobile phase using sonication or vacuum filtration.

-

-

Standard Solution Preparation:

-

Accurately weigh a known amount of Citiolone reference standard and dissolve it in the mobile phase to prepare a stock solution.

-

Prepare a series of working standard solutions of different concentrations by diluting the stock solution with the mobile phase.

-

-

Sample Preparation:

-

For bulk drug, accurately weigh and dissolve in the mobile phase.

-

For tablets, weigh and finely powder a number of tablets. Dissolve an amount of powder equivalent to a single dose in the mobile phase. Sonicate to ensure complete dissolution, then filter through a 0.45 µm syringe filter.

-

-

Chromatographic Conditions:

-

Column: C18

-

Mobile Phase: As prepared above

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 272 nm

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

-

-

Analysis:

-

Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

-

Inject the sample solutions.

-

Quantify the amount of Citiolone in the sample by comparing its peak area to the calibration curve.

-

Validation Parameters (as per ICH guidelines):

-

Linearity: Assess over a range of concentrations.

-

Accuracy: Perform recovery studies by spiking a known amount of standard into a placebo.

-

Precision: Evaluate repeatability (intraday) and intermediate precision (interday).

-

Specificity: Ensure no interference from excipients.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.

Caption: General workflow for HPLC analysis of Citiolone.

Conclusion and Future Directions

Citiolone, or N-acetylhomocysteine thiolactone, is a compound with a well-established role in liver therapy and as a mucolytic, primarily owing to its thiol-donating and antioxidant properties.[3][5] While numerous synonyms exist, a clear understanding of its nomenclature is vital for comprehensive research. A significant opportunity for future investigation lies in elucidating its complete pharmacokinetic profile, which is currently lacking in the public domain.[6] Further clinical trials could also explore its therapeutic potential in other conditions associated with oxidative stress. This guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this versatile molecule.

References

- BenchChem.

- MedKoo Biosciences. Citiolone | CAS# 1195-16-0.

-

Wikipedia. Citiolone. [Link]

- Chem-Impex. DL-N-Acetylhomocysteine thiolactone.

- BenchChem. Citiolone | 17896-21-8.

-

PubChem. Citiolone. [Link]

- Sigma-Aldrich. DL-N-Acetylhomocysteine thiolactone 98 1195-16-0.

-

Patel, et al. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Estimation of Citicoline Sodium in Bulk and Dosage Form. J Young Pharm. 2011;3(4):336-340. [Link]

- Andayani, R., Fathania, A., & Adnan, A. Z. (2017). validation of analysis method and determination of citicoline in tablet dosage form by thin layer chromatography-densitometry. Journal of Pharmaceutical and Applied Chemistry, 3(1), 6-10.

Sources

Metabolic Fate & Engineering of Homocysteine Thiolactone Derivatives

Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Development Scientists, Chemical Biologists

Executive Summary: The Metabolic Fork

Homocysteine thiolactone (HTL) represents a critical "metabolic error" in sulfur amino acid homeostasis. Formed by the erroneous editing of homocysteine (Hcy) by methionyl-tRNA synthetase (MetRS), HTL is a highly reactive cyclic thioester.[1] Its metabolic fate is a binary "fork": it is either detoxified via enzymatic hydrolysis to homocysteine (which is then remethylated or transsulfurated) or it derails cellular function by acylating protein lysine residues (N-homocysteinylation).[2][3][4]

For drug developers, HTL derivatives (e.g., Citiolone , Thioretinaco ) offer a unique scaffold. The strained thiolactone ring acts as a "spring-loaded" thiol delivery system. Understanding the precise enzymatic control of this ring opening—governed by PON1, BLMH, and the recently identified hCES1—is essential for designing stable prodrugs or effective chemical probes. This guide details the metabolic pathways, enzymatic kinetics, and experimental protocols for studying HTL and its engineered analogs.

Mechanistic Foundation: Formation & Reactivity

The Error-Editing Pathway

HTL is not a standard metabolite but a byproduct of proofreading.

-

Activation: MetRS misactivates Hcy (instead of Methionine) with ATP to form an enzyme-bound Hcy-AMP complex.

-

Cyclization: To prevent misincorporation of Hcy into proteins (which would result in malformed enzymes), MetRS catalyzes an intramolecular nucleophilic attack by the Hcy thiol group on the activated carbonyl.

-

Release: This cyclization releases HTL and AMP, effectively "editing" Hcy out of the translational pool.

Chemical Reactivity (The Thiolactone Ring)

The five-membered thiolactone ring is susceptible to two primary attacks:

-

Hydrolysis (OH⁻ attack): Opens the ring to yield free Homocysteine (Hcy). This is the detoxification pathway.

-

Aminolysis (R-NH₂ attack): Reacts with nucleophilic amine groups (specifically Lysine

-amino groups with -

S-homocysteinylation: Recent evidence confirms HTL can also modify free thiols (e.g., Albumin Cys34) via thiol-thioester exchange, distinct from disulfide formation.

Metabolic Pathways of HTL & Derivatives[2]

Enzymatic Hydrolysis (Detoxification)

The body employs a multi-tiered defense system to hydrolyze HTL back to Hcy before it can damage proteins.[5]

-

PON1 (Paraoxonase 1): Located on HDL particles in plasma.[4] It is the primary defense in the circulation. The Q192R polymorphism significantly alters its hydrolytic efficiency toward HTL.

-

BLMH (Bleomycin Hydrolase): A cytosolic cysteine protease. It is the major intracellular detoxifier.

-

BPHL (Biphenyl Hydrolase-like): A mitochondrial enzyme with the highest catalytic efficiency (

) for HTL, protecting mitochondrial proteins from acylation. -

hCES1 (Human Carboxylesterase 1): Highly abundant in the liver. While its affinity (

) is lower, its high expression makes it a relevant scavenger for hepatic HTL.

Metabolic Fate of Derivatives (e.g., Citiolone)

Synthetic derivatives like N-acetyl-homocysteine thiolactone (Citiolone) are designed to improve stability or delivery.

-

Mechanism: The N-acetyl group prevents the intramolecular amine attack that could lead to polymerization.

-

Activation: Upon administration, Citiolone acts as a prodrug. It is hydrolyzed (likely by hepatic hCES1 or non-specific esterases) to open the ring, releasing N-acetyl-homocysteine .

-

Therapeutic Action: The released free thiol acts as a mucolytic (cleaving disulfide bonds in mucus) and a liver protectant (glutathione precursor).

Quantitative Enzyme Kinetics

The following table summarizes the kinetic parameters of the major HTL-hydrolyzing enzymes. Note the trade-off between affinity (

| Enzyme | Localization | Substrate | Efficiency ( | Role | ||

| BPHL | Mitochondria | L-HTL | ~0.2 | ~920 | High-efficiency mitochondrial protection | |

| BLMH | Cytosol | L-HTL | ~1.0 | ~60 | Primary intracellular detoxifier | |

| hCES1 | Liver (ER) | L-HTL | 4.5 | 40 | Bulk hepatic clearance | |

| PON1 | Plasma (HDL) | L-HTL | ~23 | ~14 | Circulating scavenger (Low affinity, high capacity) |

Visualization: The Metabolic Fork

The following diagram illustrates the divergent pathways of HTL: the enzymatic hydrolysis (safe) versus the chemical acylation (toxic).[2]

Figure 1: The "Metabolic Fork" of Homocysteine Thiolactone. Red pathways indicate toxicity (protein damage); Blue pathways indicate enzymatic detoxification.

Experimental Protocols

Protocol 1: Kinetic Assay for HTL Hydrolysis (DTNB Method)

Purpose: To quantify the hydrolytic activity of an enzyme (e.g., purified PON1 or cell lysate) against HTL or a derivative. Principle: The hydrolysis of the thiolactone ring releases a free sulfhydryl (-SH) group. This reacts with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB/Ellman's Reagent) to produce TNB²⁻, which absorbs strongly at 412 nm.

Reagents:

-

Assay Buffer: 50 mM HEPES, 1 mM CaCl₂ (essential for PON1), pH 7.4.

-

Substrate: L-Homocysteine thiolactone HCl (Prepare fresh 20 mM stock).

-

Chromogen: DTNB (10 mM in buffer).

-

Enzyme Source: Purified recombinant hCES1, PON1, or tissue lysate.

Workflow:

-

Blanking: In a 96-well plate, add 10 µL DTNB + 170 µL Buffer + 10 µL Enzyme. (Background absorbance).

-

Reaction: Add 10 µL Substrate (Start with 1 mM final conc).

-

Measurement: Monitor Absorbance at 412 nm continuously for 10 minutes at 25°C or 37°C.

-

Calculation:

- (Adjust for pathlength in microplate, typically ~0.6 cm for 200 µL).

Protocol 2: Detection of N-Homocysteinylated Proteins

Purpose: To detect proteins damaged by HTL in biological samples. Principle: The N-Hcy modification introduces a free thiol on the protein surface (unlike the native lysine). This thiol can be selectively tagged.

Workflow:

-

Sample Prep: Lyse cells/tissue in lysis buffer containing maleimide (to block native free cysteines like Albumin-Cys34). Crucial Step: This blocks background thiols.

-

Reduction: Treat with DTT (to reduce any S-S bonds formed by N-Hcy). Note: This step is debated; some protocols omit reduction to preserve native disulfides and rely on the unique pKa of the N-Hcy thiol.

-

Derivatization: Use an aldehyde-functionalized probe (e.g., Fluorescein-aldehyde).

-

Analysis: Run SDS-PAGE. Visualize fluorescent bands.

Visualization: Assay Workflow

Figure 2: Workflow for the DTNB-based kinetic assay of HTL hydrolysis.

References

-

Jakubowski, H. (2000).[1][4] Homocysteine Thiolactone: Metabolic Origin and Protein Homocysteinylation in Humans. The Journal of Nutrition, 130(2), 377S-381S.[1][4] Link

-

Perła-Kaján, J., et al. (2018).[10] Paraoxonase 1 Q192R genotype and activity affect homocysteine thiolactone levels in humans.[10] The FASEB Journal, 32(10). Link

-

Zhu, H., et al. (2024). Discovery of a novel homocysteine thiolactone hydrolase and the catalytic activity of its natural variants.[11] Chemical Biology & Drug Design. Link

-

Zhu, X., et al. (2019). Hydrolysis of homocysteine thiolactone results in the formation of Protein-Cys-S-S-homocysteinylation. Proteins: Structure, Function, and Bioinformatics. Link

-

Wang, Y., et al. (2009). Chemical Methods for the Detection of Protein N-Homocysteinylation via Selective Reactions with Aldehydes. Analytical Chemistry, 81(24). Link

Sources

- 1. Homocysteine thiolactone - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. archivesofmedicalscience.com [archivesofmedicalscience.com]

- 5. preprints.org [preprints.org]

- 6. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Hydrolysis of homocysteine thiolactone results in the formation of Protein-Cys-S-S-homocysteinylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Paraoxonase 1 Q192R genotype and activity affect homocysteine thiolactone levels in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. diseases.jensenlab.org [diseases.jensenlab.org]

difference between DL-homocysteine and N-acetyl-DL-homocysteine

Executive Summary

This guide delineates the critical physicochemical and metabolic distinctions between DL-Homocysteine (DL-Hcy) and its derivative N-Acetyl-DL-Homocysteine (N-Ac-Hcy) .

For researchers and drug developers, the choice between these two compounds is not merely structural but functional. DL-Hcy is the direct bioactive intermediate, but it is chemically unstable, prone to rapid oxidation and spontaneous cyclization into homocysteine thiolactone (HTL) at physiological pH. N-Ac-Hcy serves as a stable, "protected" precursor (prodrug) that resists cyclization and requires enzymatic deacetylation (primarily by Aminoacylase I) to release the active thiol.

Part 1: Structural & Physicochemical Divergence

The defining difference between these molecules lies in the protection of the

The "Thiolactone Trap"

The most critical handling parameter for DL-Homocysteine is its tendency to undergo intramolecular cyclization .

-

DL-Homocysteine: Possesses a free amine (

) and a free carboxyl group ( -

This compound: The amine is acetylated (

). This amide bond is non-nucleophilic under physiological conditions, rendering the molecule chemically incapable of cyclizing into a thiolactone.

Physicochemical Comparison Table

| Feature | DL-Homocysteine (Hcy) | This compound (N-Ac-Hcy) |

| CAS Number | 454-29-5 (Free acid) / 6027-13-0 (Thiolactone HCl) | 1188-38-1 |

| Molecular Weight | 135.18 g/mol | 177.22 g/mol |

| Chemical Stability | Low. Rapidly oxidizes to Homocystine (dimer) or cyclizes to Thiolactone. | High. Resistant to cyclization; slower oxidation rate. |

| Solubility | Soluble in water (often supplied as Thiolactone HCl to improve solubility/stability). | Soluble in water, DMSO, and Ethanol. |

| Primary Utility | Standard for Hcy quantification; induction of acute oxidative stress. | Prodrug/Precursor; Thiolating agent (Citiolone); Slow-release Hcy donor. |

| pKa (Thiol) | ~8.8 - 9.0 | ~9.5 (Acetyl group alters local electronics). |

Part 2: Metabolic Fate & Enzymatic Processing

The biological impact of these molecules differs due to the enzymatic machinery required to process them.

Metabolic Pathways[1][2][3][4]

-

DL-Homocysteine: Enters the methionine cycle directly.

-

Remethylation: Converted to Methionine via Methionine Synthase (MS) or BHMT.[1]

-

Transsulfuration:[2][1][3][4] Converted to Cystathionine via Cystathionine

-Synthase (CBS).[1] -

Note on Stereochemistry: Mammalian enzymes (MS, CBS) are specific to L-Homocysteine . The D-isomer in the racemic mixture is typically processed by D-amino acid oxidase (DAAO) in the kidney or excreted.

-

-

This compound: Acts as a substrate for Aminoacylase I (ACY1) .

-

It must first be deacetylated in the cytosol to yield free Homocysteine.

-

This step introduces a kinetic delay, making N-Ac-Hcy a "slow-release" source of Hcy, preventing the immediate excitotoxic shock often seen with direct Hcy injection.

-

Pathway Visualization

The following diagram illustrates the divergent processing of the protected vs. unprotected forms.

Caption: Metabolic trajectory showing the obligate deacetylation of N-Acetyl-Hcy by Aminoacylase I before entering the Methionine Cycle, contrasting with the spontaneous cyclization risk of free Hcy.

Part 3: Experimental Applications & Protocols

When to use which?

| Application | Recommended Compound | Rationale |

| HPLC/LC-MS Standards | DL-Homocysteine (or Homocystine) | Direct detection requires the free form. Note: Must reduce homocystine dimer prior to use. |

| Cell Culture Toxicity | This compound | Provides a controlled release of Hcy, mimicking chronic hyperhomocysteinemia without acute excitotoxicity (NMDA receptor overstimulation). |

| Protein Thiolation | This compound Thiolactone | The "citiolone" form is used to introduce thiol groups onto proteins (aminolysis) without cross-linking. |

| Enzyme Assays (ACY1) | This compound | Specific substrate to measure Aminoacylase I activity. |

Protocol: Preparation of Active Homocysteine from Standards

Context: Commercial "Homocysteine" is often sold as the oxidized dimer (Homocystine) or the Thiolactone to ensure shelf stability. You cannot simply dissolve these and expect free Hcy.

Method A: From DL-Homocysteine Thiolactone HCl

-

Dissolution: Dissolve 10 mM Thiolactone HCl in water.

-

Hydrolysis: Add NaOH to reach pH 12.0. Incubate for 30 minutes at 37°C.

-

Neutralization: Rapidly neutralize with HCl to pH 7.4 immediately before use.

-

Warning: Once neutral, the clock starts. Use within 1-2 hours to prevent re-cyclization or oxidation.

-

Method B: From this compound (Enzymatic Release)

-

Buffer: Prepare PBS (pH 7.4) containing 0.5 mM EDTA (to chelate metals that catalyze oxidation).

-

Substrate: Dissolve N-Acetyl-DL-Hcy to 10 mM.

-

Enzyme: Add 1 Unit/mL Aminoacylase I (e.g., from Aspergillus or Porcine Kidney).

-

Incubation: Incubate at 37°C.

-

Validation: Monitor free thiol generation using Ellman’s Reagent (DTNB) at 412 nm.

Part 4: Toxicology & Drug Development Implications

Excitotoxicity vs. Oxidative Stress

-

DL-Hcy is a potent agonist of the NMDA receptor . Direct injection into rodent brains causes seizures (excitotoxicity).

-

N-Ac-Hcy does not bind the NMDA receptor effectively due to the blocked amine. Its toxicity is primarily mediated through secondary oxidative stress after deacetylation, making it a better model for vascular damage (atherosclerosis) without the confounding variable of seizures.

Drug Design (Prodrug Strategy)

N-acetylation is a valid strategy to improve the bioavailability of thiol drugs. Just as N-Acetylcysteine (NAC) is used to deliver Cysteine, N-Acetyl-Homocysteine can be used to deliver Homocysteine in metabolic studies. However, unlike NAC which is therapeutic, Hcy delivery is usually pathological (inducing hyperhomocysteinemia models).

References

-

Jakubowski, H. (2000). Homocysteine thiolactone: Metabolic origin and protein homocysteinylation in humans.[1] Journal of Nutrition. Link

-

Peracchi, M., et al. (1996). Aminoacylase I deficiency: a novel metabolic error. Proceedings of the National Academy of Sciences. Link (Contextualizing ACY1 activity on N-acetylated amino acids).

-

Mundt, S., et al. (2019). Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective. Life (Basel). Link

-

Raftos, J.E., et al. (2007). Kinetics of uptake and deacetylation of N-acetylcysteine by human erythrocytes.[7] International Journal of Biochemistry & Cell Biology. Link (Mechanistic basis for N-acetyl deacetylation).

-

Santa Cruz Biotechnology. (n.d.). This compound thiolactone Product Data.Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. italjmed.org [italjmed.org]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Aminoacylase - Wikipedia [en.wikipedia.org]

- 7. Kinetics of uptake and deacetylation of N-acetylcysteine by human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Stability & Reactivity of Homocysteine Thiolactone: A Technical Guide

Executive Summary

Homocysteine thiolactone (HTL) represents a unique thermodynamic paradox in sulfur metabolism. As a cyclic thioester, it possesses significant potential energy—conserved from the ATP-driven editing of homocysteine by methionyl-tRNA synthetase—yet it exhibits remarkable kinetic stability in acidic aqueous environments.[1] This guide dissects the thermodynamic stability of the HTL ring, its pH-dependent hydrolysis kinetics, and the implications of its electrophilic reactivity in drug development and pathology.[1]

For the drug development professional, understanding HTL is critical: it serves as both a reactive impurity in sulfur-based therapeutics and a potential "Trojan horse" prodrug motif for delivering homocysteine or thiol-functionalized polymers.[1]

Physicochemical Properties & Structural Thermodynamics[2][3]

The thermodynamic distinctiveness of HTL arises from its five-membered ring structure containing a thioester bond.[1] Unlike its oxygen-containing counterpart (homocysteine lactone), the thioester bond is a "high-energy" bond, thermodynamically primed for acyl transfer reactions.[1]

The Thioester Bond Energy

The standard free energy of hydrolysis (

-

Ring Strain: While 5-membered rings (gamma-lactones) are generally stable, the larger atomic radius of sulfur (1.89 Å vs 1.52 Å for carbon) introduces bond angle distortions that increase ring strain relative to linear thioesters.[1]

-

pKa Suppression: The electron-withdrawing nature of the carbonyl group adjacent to the alpha-carbon suppresses the pKa of the amine group.[1]

Implication: At physiological pH (7.4), a significant fraction of HTL exists with a deprotonated, nucleophilic amine.[1] This allows for intermolecular self-condensation , leading to the formation of homocysteinyl-HTL dimers and diketopiperazines, a critical degradation pathway in concentrated formulations.[1]

Equilibrium Landscape

In aqueous solution, HTL exists in a pH-dependent equilibrium with the ring-opened form, Homocysteine (Hcy).[1]

| Parameter | Value / Characteristic |

| Bond Type | Thioester (High Energy) |

| Ring Size | 5-membered (Gamma-thiolactone) |

| pKa (Amine) | 6.7 – 7.1 |

| Hydrolysis Product | Homocysteine (Hcy) |

| Thermodynamic Drive | Ring Opening (Entropy + Enthalpy favored) |

Hydrolytic Stability & Kinetics[4]

The stability of the HTL ring is strictly governed by pH.[1] The hydrolysis follows pseudo-first-order kinetics in buffered solutions, but the rate constant (

pH-Dependent Hydrolysis[5]

-

Acidic Conditions (pH < 6.0): The ring is kinetically trapped. Protonation of the amine prevents self-condensation, and the thioester is resistant to acid-catalyzed hydrolysis.[1] HTL is stable for months at -20°C in 0.1 M HCl.

-

Physiological Conditions (pH 7.4): The ring becomes labile.[1]

-

Half-life (

): ~24–30 hours at 37°C. -

Mechanism: Hydroxide ion (

) acts as the nucleophile, attacking the carbonyl carbon.[1]

-

-

Alkaline Conditions (pH > 10): Rapid hydrolysis occurs within minutes. This property is utilized in analytical derivatization protocols (see Section 4).

Enzymatic Hydrolysis

In vivo, spontaneous hydrolysis is too slow to prevent toxicity.[1] Specific enzymes accelerate ring opening:

-

Paraoxonase 1 (PON1): Also known as homocysteine thiolactonase. It is a calcium-dependent esterase associated with HDL.[2]

- : ~23 mM (Low affinity, but high capacity).

-

Bleomycin Hydrolase (BLMH): A cytosolic cysteine protease.

-

Human Carboxylesterase 1 (hCES1): Recently identified as a major hepatic scavenger with higher catalytic efficiency than PON1.

Visualization: The Stability Pathway

The following diagram illustrates the central equilibrium and the competing pathways of hydrolysis (detoxification) versus acylation (toxicity/modification).[1]

[1]

Reactivity: The N-Homocysteinylation Pathway[1][7][8]

The "dark side" of HTL's thermodynamic stability is its reactivity toward primary amines.[1] While the ring is stable enough to circulate in plasma, it is reactive enough to acylate lysine residues on proteins.[1]

Mechanism of Acylation

The reaction is a nucleophilic acyl substitution.[1] The

-

Driving Force: Conversion of a high-energy thioester to a thermodynamically stable amide (isopeptide) bond.

-

Consequence: The protein becomes "N-homocysteinylated."[1][3][4][5] This introduces a new free thiol group onto the protein surface, altering its redox potential and often leading to aggregation (e.g., amyloid-like fibrillation in insulin or albumin).[1]

Experimental Protocols for Stability Assessment

To accurately measure HTL stability, one must prevent spontaneous hydrolysis during sample processing.[1]

Protocol A: High-Performance Liquid Chromatography (HPLC) with Post-Column Derivatization

This method relies on the rapid alkaline hydrolysis of HTL to Hcy, followed by fluorescent tagging.[1] It is the gold standard for biological samples.

Reagents:

-

Mobile Phase: 0.1 M Acetate Buffer (pH 4.0) with 2% Methanol.

-

Hydrolysis Reagent: 1.0 M NaOH.[6]

-

Derivatization Reagent: o-Phthalaldehyde (OPA) + 2-Mercaptoethanol.[1]

Workflow:

-

Sample Prep: Acidify sample immediately with 10% Metaphosphoric acid (stops hydrolysis). Centrifuge to remove proteins.

-

Separation: Inject onto a C18 cation-exchange column (e.g., Zorbax SB-C18).[1]

-

Post-Column Hydrolysis: Mix eluent with 1.0 M NaOH in a reaction coil (creates Hcy).

-

Derivatization: Mix with OPA reagent.

Protocol B: Direct UV-HPLC for Formulation Stability

For drug formulations where HTL concentrations are higher (>10 µM), direct detection of the ring is preferable to avoid artifacts.[1]

Workflow:

-

Column: Agilent Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm).[1]

-

Mobile Phase: 0.1% Acetic Acid in Water (A) / Acetonitrile (B). Gradient elution.

-

Note: The acidic mobile phase stabilizes the ring during the run.

-

-

Detection: UV Absorbance at 240 nm (Thioester characteristic absorbance).

-

Quantification: Calculate % remaining HTL vs. time.

Implications for Drug Development

Formulation Strategies

If HTL is used as a prodrug or intermediate, formulation pH is the critical quality attribute (CQA).[1]

-

Buffer Selection: Citrate or Acetate buffers (pH 4.0 – 5.0) provide maximum stability.

-

Lyophilization: HTL hydrochloride salt is stable as a solid.[1] Reconstitution should occur immediately prior to use.

-

Excipients: Avoid nucleophilic excipients (e.g., amine-based buffers like Tris) which will open the ring via aminolysis.

HTL as an Impurity

In peptide synthesis or sulfur-drug manufacturing, HTL can form as a side product if methionine/homocysteine activation occurs.[1]

-

Detection Limit: Analytical methods must account for the rapid hydrolysis of HTL during standard alkaline workups. Use acidic quenching (Protocol A) to preserve the impurity profile.

Experimental Workflow Diagram

References

-

Perła-Kaján, J., Twardowski, T., & Jakubowski, H. (2007). Mechanisms of homocysteine toxicity in humans. Amino Acids.[1][7][3][5] Link

-

Jakubowski, H. (2000). Calcium-dependent human serum homocysteine thiolactone hydrolase.[1][2] A protective mechanism against protein N-homocysteinylation.[1][4] Journal of Biological Chemistry. Link

-

Zimny, J., et al. (2022).[1] Single-Step Hydrolysis and Derivatization of Homocysteine Thiolactone Using Zone Fluidics. Molecules. Link

-

Zhang, J., et al. (2024). Discovery of a novel homocysteine thiolactone hydrolase and the catalytic activity of its natural variants. Molecular Genetics & Genomic Medicine. Link

-

Chwatko, G., & Bald, E. (2009). Determination of homocysteine thiolactone in urine by HPLC. Analytical and Bioanalytical Chemistry. Link

-

Munday, R. (1989). Toxicity of thiols and disulphides: involvement of free-radical species. Free Radical Biology and Medicine. (Context on thioester reactivity). Link

Sources

- 1. CN111004209A - A kind of continuous production method of DL-homocysteine thiolactone hydrochloride - Google Patents [patents.google.com]

- 2. archivesofmedicalscience.com [archivesofmedicalscience.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Homocysteine Thiolactone: Biology and Chemistry [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Hydrolysis of homocysteine thiolactone results in the formation of Protein-Cys-S-S-homocysteinylation - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acetyl-DL-Homocysteine Thiolactone (Citiolone): Technical Profile & Experimental Applications

Topic: N-Acetyl-DL-Homocysteine Thiolactone (Citiolone) – CAS 17896-21-8 Content Type: Technical Whitepaper / Laboratory Guide Audience: Researchers, Medicinal Chemists, and Formulation Scientists

Executive Summary

This compound thiolactone (CAS 17896-21-8), pharmaceutically known as Citiolone , is a cyclic thioester derivative of homocysteine.[1][2] Unlike free homocysteine, which is prone to rapid auto-oxidation, the N-acetylated thiolactone form effectively "masks" the reactive thiol group within a stable ring structure. This compound serves as a critical latent thiol donor , a superoxide dismutase (SOD) accelerant, and a versatile intermediate in bioconjugation chemistry.

Critical Nomenclature Note: Databases frequently conflate this compound with its open-chain free acid form.

-

CAS 17896-21-8 refers specifically to the Thiolactone (Cyclic form, MW 159.21).

-

The open-chain N-Acetyl-homocysteine (Free Acid, MW 177.22) is the hydrolysis product.

-

Operational Implication: As a researcher, you must induce ring-opening (hydrolysis or aminolysis) to liberate the active sulfhydryl (-SH) group for biological activity or quantification.

Part 1: Physicochemical Profile[3]

The following data aggregates experimentally verified properties for CAS 17896-21-8.

| Property | Specification | Technical Commentary |

| Chemical Name | This compound thiolactone | Also known as Citiolone; 2-Acetamido-4-mercaptobutyric acid |

| CAS Number | 17896-21-8 | Specific to the racemic DL-thiolactone form. |

| Formula | ||

| Molecular Weight | 159.21 g/mol | Distinct from the free acid (177.22 g/mol ). |

| Melting Point | 109 – 111 °C | Sharp melting point indicates high crystalline purity. |

| Solubility | Water, Ethanol, DMSO | Hydrolyzes slowly in aqueous solution; rapidly in alkaline pH. |

| Appearance | White Crystalline Powder | Hygroscopic; store desicated at -20°C for long-term stability. |

| Reactivity | Thioester / Acylating Agent | Susceptible to nucleophilic attack by amines (aminolysis) or hydroxide (hydrolysis). |

Part 2: Chemical Reactivity & Synthesis Mechanisms

The Thiolactone "Switch"

The core utility of Citiolone lies in its cyclic thioester bond. In its native state, it is relatively stable and non-reducing. Upon activation, it opens to release a free thiol, making it a controlled delivery system for sulfhydryl groups.

Mechanism 1: Hydrolytic Ring Opening

In aqueous environments (accelerated by pH > 7.5), the thiolactone ring opens to form N-acetylhomocysteine. This exposes the free thiol (-SH), which can then participate in redox scavenging or disulfide exchange.

Mechanism 2: Aminolysis (Bioconjugation)

The carbonyl carbon of the thiolactone is electrophilic. It reacts with primary amines (e.g., Lysine residues on proteins, or amino-functionalized polymers like chitosan) to form a stable amide bond, simultaneously releasing the free thiol. This is the basis for peptide homocysteinylation .

Visualization: Chemical Equilibrium & Activation

The following diagram illustrates the transition from the stable thiolactone precursor to the active free thiol species.

Figure 1: Activation pathways of Citiolone.[3] The "Latent" thiolactone form is converted to active thiol species via basic hydrolysis or amine conjugation.

Part 3: Biological Applications[3][4][5][6]

Hepatoprotection & Mucolytic Activity

Citiolone acts similarly to N-Acetylcysteine (NAC) but with distinct kinetics. By providing a source of sulfhydryl groups, it replenishes intracellular glutathione (GSH) pools.

-

Mechanism: The hydrolyzed free acid donates reducing equivalents to neutralize Reactive Oxygen Species (ROS), specifically accelerating the activity of Superoxide Dismutase (SOD).

-

Therapeutic Context: Used in research models for liver cirrhosis and radiation protection.

Thiolated Polymer Synthesis

In material science, CAS 17896-21-8 is a "click-like" reagent. It is used to thiolate polymers (e.g., chitosan, polyethyleneimine) to create mucoadhesive drug delivery systems. The thiolactone ring reacts with the polymer's backbone amines, grafting free thiols that form disulfide bridges with mucin glycoproteins.

Part 4: Experimental Protocols

Protocol A: Controlled Hydrolysis & Thiol Quantification (Ellman’s Assay)

Challenge: Standard Ellman’s reagent (DTNB) does not react with the intact thiolactone ring. You must force ring-opening first.

Reagents:

-

Buffer A: 0.1 M Phosphate Buffer, pH 7.4 (Reaction Buffer).

-

Hydrolysis Solution: 1.0 M NaOH.

-

Neutralization Solution: 1.0 M HCl.

-

DTNB Solution: 4 mg/mL DTNB in Buffer A.

Step-by-Step Methodology:

-

Stock Preparation: Dissolve 10 mg of this compound thiolactone in 1 mL of deionized water (approx. 62 mM).

-

Alkaline Hydrolysis (Activation):

-

Mix 100 µL of Stock Solution with 100 µL of 1.0 M NaOH .

-

Incubate at room temperature for 10 minutes . (High pH forces the ring open).

-

-

Neutralization:

-

Add 100 µL of 1.0 M HCl to neutralize the solution (Target pH ~7.5–8.0). Note: Do not acidify below pH 7, or the thiol oxidation rate increases.

-

-

Quantification:

Protocol B: Bioconjugation to Primary Amines

Application: Grafting thiol groups onto a lysine-containing protein or amine-polymer.

-

Dissolution: Dissolve the target amine-containing molecule in PBS (pH 7.4).

-

Addition: Add this compound thiolactone (5–10 molar excess relative to amines).

-

Reaction: Stir for 4–6 hours at room temperature under inert atmosphere (

). Note: The reaction generates free thiols, which are prone to oxidation; exclude oxygen. -

Purification: Dialyze against dilute acidic water (pH 4) to remove unreacted thiolactone and prevent disulfide crosslinking during purification.

Visualization: The "Activation-Quantification" Workflow

Figure 2: Step-by-step workflow for quantifying this compound thiolactone. Direct addition of DTNB without NaOH pretreatment will yield false negatives.

Part 5: Handling & Stability (Troubleshooting)

| Issue | Cause | Solution |

| Low Thiol Yield | Incomplete hydrolysis | Increase NaOH incubation time to 15 mins or warm to 37°C. |

| High Background | Oxidation of thiol | Degas all buffers with |

| Precipitation | Low solubility in acid | Ensure the final assay pH is > 7.0. The free acid is less soluble in highly acidic media. |

| Material Hardening | Hygroscopic nature | Store the bulk powder with desiccant packs at -20°C. Warm to RT before opening to prevent condensation. |

References

-

Santa Cruz Biotechnology. (n.d.). This compound Thiolactone Product Analysis. Retrieved from

-

Fisher Scientific. (n.d.). Safety Data Sheet: DL-N-Acetylhomocysteine thiolactone. Retrieved from

-

ChemicalBook. (2023).[3] Citiolone: Therapeutic Applications and Chemical Properties. Retrieved from

-

Ellman, G. L. (1959).[6] Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics. (Standard Protocol Basis).[5][6]

-

BroadPharm. (2022).[5] Ellman's Assay Protocol for Thiol Quantification. Retrieved from

-

Cayman Chemical. (n.d.). DL-Homocysteine Thiolactone Product Information. Retrieved from

Sources

Technical Guide: N-Homocysteinylation vs. S-Homocysteinylation Mechanisms

Executive Summary

Hyperhomocysteinemia (HHcy) is a critical risk factor for cardiovascular and neurodegenerative pathologies.[1] However, "elevated homocysteine" is not a singular chemical event. It manifests through two distinct molecular pathways: N-homocysteinylation and S-homocysteinylation .[2][3][4][5]

These pathways differ fundamentally in their chemical origin, reversibility, and pathophysiological sequelae.

-

N-homocysteinylation is an irreversible acylation event driven by a translational error-editing metabolite (Hcy-thiolactone), leading to structural protein damage and immunogenicity.[6][7]

-

S-homocysteinylation is a reversible disulfide exchange driven by oxidative stress, functioning as a redox switch or a "capping" mechanism on cysteine residues.

This guide dissects these mechanisms to aid in the development of targeted assays and therapeutic interventions.

Part 1: The Chemical Divergence

The dichotomy begins with the metabolic fate of Homocysteine (Hcy).[4][8] While S-homocysteinylation occurs via direct oxidative attack or exchange with the free amino acid, N-homocysteinylation requires a high-energy metabolic intermediate: Homocysteine Thiolactone (HTL) .

The Bifurcation Pathway

The following diagram illustrates the critical divergence point at Methionyl-tRNA Synthetase (MetRS).

Figure 1: The metabolic bifurcation of Homocysteine. Note the high-energy cyclic thioester (HTL) required for the N-pathway, contrasting with the redox-driven S-pathway.

Part 2: N-Homocysteinylation (The Pathogenic Acylation)[4][9]

Mechanism: The MetRS Error

N-homocysteinylation is a translational error. The enzyme Methionyl-tRNA Synthetase (MetRS) occasionally mistakes Hcy for Methionine.[6]

-

Misactivation: MetRS activates Hcy with ATP to form Hcy-AMP .

-

Error Editing: The enzyme realizes the error (Hcy has one less methyl group than Met) and prevents transfer to tRNA.

-

Cyclization: Instead of simple hydrolysis, the side-chain thiol of Hcy attacks the activated carbonyl, ejecting AMP and forming Homocysteine Thiolactone (HTL) .[8]

The Reaction: Lysine Acylation

HTL is a reactive cyclic thioester.[9] It diffuses from the synthetase and non-enzymatically attacks the nucleophilic

-

Result: Formation of a stable isopeptide (amide) bond .

-

Consequence: This introduces a new free thiol (-SH) onto the lysine, altering the protein's charge (loss of positive charge) and redox potential. This often leads to protein aggregation (amyloid-like structures) and the creation of "neo-antigens" that trigger autoimmune responses.

Part 3: S-Homocysteinylation (The Redox Switch)

Mechanism: Disulfide Exchange

S-homocysteinylation does not require ATP activation. It occurs via:

-

Thiol-Disulfide Exchange: Free Hcy attacks a protein disulfide (Protein-S-S-R).

-

Oxidative Attack: In high ROS environments, free protein thiols (e.g., Albumin Cys34) are oxidized by Hcy.

Biological Role

Unlike the purely toxic N-modification, S-homocysteinylation can be regulatory.[3]

-

Capping: It can protect critical cysteines from irreversible oxidation (sulfonic acid formation) during oxidative stress.

-

Reversibility: The bond can be reduced by the Glutathione (GSH) or Thioredoxin systems, restoring the native protein function.

Part 4: Comparative Analysis

The following table summarizes the critical distinctions required for experimental design.

| Feature | N-Homocysteinylation | S-Homocysteinylation |

| Reactive Species | Hcy-Thiolactone (HTL) | Homocysteine (Hcy) |

| Target Residue | Lysine ( | Cysteine (Thiol group) |

| Bond Type | Amide (Isopeptide) | Disulfide |

| Stability | Irreversible (Stable to reduction) | Reversible (Cleaved by DTT/TCEP) |

| Charge Change | Loss of +1 charge (Lys blocked) | Neutral (usually) |

| Primary Toxicity | Aggregation, Autoimmunity, Enzyme Inactivation | Redox Imbalance, Altered Binding Affinity |

| Biomarker | Anti-N-Hcy Antibodies | Albumin-bound Hcy (S-linked) |

Part 5: Analytical Workflows (Differentiation)

To distinguish these modifications in a biological sample, one must exploit their differing stability against reducing agents.

The "Reduction-Subtraction" Protocol

Objective: To quantify N-Hcy vs. S-Hcy using LC-MS/MS.

-

Aliquot A (Total Hcy): Treat with strong reductant (DTT or TCEP). This releases S-linked Hcy but leaves N-linked Hcy attached. Acid hydrolysis is then required to release N-linked Hcy.

-

Aliquot B (N-Hcy Only): Wash protein to remove free Hcy. Do not perform acid hydrolysis immediately. Treat with DTT to remove S-linked Hcy. Wash again. Then perform acid hydrolysis. The Hcy released here is exclusively from the N-linked pool.

Analytical Flowchart

Figure 2: Differential extraction workflow. S-Hcy is released by simple reduction; N-Hcy requires peptide bond hydrolysis.

Part 6: Implications for Drug Development

Immunogenicity & Biologics

N-homocysteinylation creates neo-epitopes. If a therapeutic protein (biologic) is produced in a system with high Hcy levels (or inefficient MetRS editing), it may become N-homocysteinylated.[1][6]

-

Risk: The patient's immune system may recognize the N-Hcy-Protein adduct as foreign, leading to anti-drug antibodies (ADAs) and loss of efficacy or anaphylaxis.

-

QC Requirement: Biologics must be screened for N-homocysteinylation during CMC (Chemistry, Manufacturing, and Controls).

Biomarker Strategy

-

S-Hcy (Albumin-bound): A sensitive marker for acute oxidative stress and immediate Hcy load.

-

N-Hcy (Protein-bound): A marker for chronic exposure and cumulative damage, similar to HbA1c in diabetes. It reflects long-term failure of the detoxification enzymes (PON1/BLMH).

References

-

Jakubowski, H. (2000).[1][8][10] "Homocysteine thiolactone: metabolic origin and protein homocysteinylation in humans." Journal of Nutrition.[3][10] Link

-

Perła-Kaján, J., Twardowski, T., & Jakubowski, H. (2007). "Mechanisms of homocysteine toxicity in humans." Amino Acids.[8][11][12] Link

-

Loscalzo, J. (1996). "The oxidant stress of hyperhomocyst(e)inemia." Journal of Clinical Investigation. Link

-

Glowacki, R., & Jakubowski, H. (2004).[13] "Cross-talk between Cys34-linked homocysteine and lysine-linked homocysteine in human serum albumin." Journal of Biological Chemistry. Link

-

Zinellu, A., et al. (2009). "Structural and functional changes of human serum albumin induced by N- and S-homocysteinylation." Amino Acids.[8][11][12] Link

Sources

- 1. Discovery of a novel homocysteine thiolactone hydrolase and the catalytic activity of its natural variants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Targeting of Proteins by l-Homocysteine: Mechanistic Implications for Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Homocysteinylation and Sulfhydration in Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Homocysteine Thiolactone Detoxifying Enzymes and Alzheimer’s Disease | MDPI [mdpi.com]

- 7. Homocysteine Thiolactone Detoxifying Enzymes and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Protein homocysteinylation: possible mechanism underlying pathological consequences of elevated homocysteine levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Homocysteine thiolactone: metabolic origin and protein homocysteinylation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Homocysteine Thiolactone: Biology and Chemistry [mdpi.com]

Methodological & Application

Application Note: Controlled Alkaline Hydrolysis of N-Acetylhomocysteine Thiolactone

Abstract & Introduction

N-acetylhomocysteine thiolactone (NAHT) is a cyclic thioester widely utilized as a stable precursor for N-acetylhomocysteine (NAH) . Unlike free thiols, which are prone to rapid oxidative dimerization (disulfide formation) in air, the thiolactone ring protects the sulfur moiety until activation.

This application note details the protocol for the alkaline hydrolysis (ring-opening) of NAHT. This process converts the stable thiolactone into the reactive free thiol species (NAH). This transformation is critical for applications in thiol-ene "click" chemistry , hydrogel synthesis, and metabolic studies where a controlled release of sulfhydryl groups is required.

Key Advantages of this Protocol:

-

Specificity: Uses N-acetylated protection to prevent the self-polymerization (aminolysis) often seen with non-acetylated homocysteine thiolactone.

-

Control: Defines precise pH and deoxygenation parameters to maximize yield and minimize disulfide by-products.

-

Validation: Includes an integrated Quality Control (QC) step using Ellman’s Reagent.

Scientific Foundation

Chemical Mechanism

The hydrolysis of NAHT is a base-catalyzed nucleophilic acyl substitution. The hydroxide ion (

Critical Insight: The reaction is pH-dependent.[1] While hydrolysis occurs at pH > 7, reaction rates are optimal at pH > 11. However, high pH also accelerates the oxidation of the resulting thiolate (

Mechanism Diagram

The following diagram illustrates the transition from the cyclic thiolactone to the free thiol.

Figure 1: Mechanistic pathway of base-catalyzed NAHT ring opening.

Materials & Equipment

Reagents

-

Substrate: N-Acetylhomocysteine thiolactone (CAS: 1195-16-0), >98% purity.

-

Base: Sodium Hydroxide (NaOH), 1.0 M solution (degassed).

-

Acid (Quenching): Hydrochloric Acid (HCl), 1.0 M solution.

-

Buffer: Phosphate Buffered Saline (PBS), pH 7.4 (degassed).

-

QC Reagent: Ellman’s Reagent (5,5′-dithiobis-(2-nitrobenzoic acid) or DTNB).[2][3][4]

-

Inert Gas: High-purity Nitrogen (

) or Argon (

Equipment

-

Magnetic stirrer and stir bars.

-

pH meter (calibrated).

-

UV-Vis Spectrophotometer (for QC).

-

Septum-sealed reaction vials.

Experimental Protocol

Phase 1: Preparation & Deoxygenation

Context: Thiols oxidize rapidly in alkaline solutions exposed to air. This step is the primary determinant of yield.

-

Solvent Prep: Sparge 50 mL of deionized water (or PBS) with

or -

Substrate Solution: Dissolve 159 mg (1 mmol) of NAHT in 10 mL of degassed water.

-

Note: NAHT is moderately soluble in water. If higher concentrations are needed, mild heating (30°C) or a small percentage of DMSO (<5%) can be used, though water is preferred to avoid solvent interference.

-

Phase 2: Alkaline Hydrolysis

-

Base Addition: Under a continuous inert gas flush, add 2.0 mL of 1.0 M NaOH (2 equivalents) to the NAHT solution.

-

Target pH: The pH should rise to ~12-13.

-

-

Incubation: Stir vigorously at room temperature (20-25°C) for 30 minutes .

-

Kinetics: Hydrolysis is typically complete within 15-20 minutes at this pH. Extending beyond 60 minutes increases the risk of disulfide formation.

-

-

Observation: The solution should remain clear. Any precipitate suggests polymerization or contamination.

Phase 3: Quenching & Neutralization

-

Neutralization: Slowly add 1.0 M HCl dropwise while monitoring pH.

-

Target pH: Adjust pH to 7.4 (for immediate biological use) or pH 4-5 (for short-term storage).

-

Why? Thiols are most stable in acidic environments. At pH 7.4, they will slowly oxidize; at pH > 9, they oxidize rapidly.

-

-

Storage: Use immediately. If storage is unavoidable, freeze at -80°C under Argon.

Quality Control: Ellman’s Assay Validation

Context: You must verify that the ring has opened and the thiol is free. UV absorbance of the thiolactone ring alone is insufficient.

QC Workflow Diagram

Figure 2: Validation workflow using Ellman's Reagent.

QC Procedure

-

Dilution: Dilute 10

L of the hydrolyzed reaction mixture into 990 -

Blank: Prepare a blank containing only Reaction Buffer.

-

Reaction: Add 20

L of DTNB solution (4 mg/mL in Reaction Buffer) to both sample and blank. Incubate for 15 minutes at room temperature. -

Measurement: Measure Absorbance at 412 nm .

-

Calculation:

Success Criteria: For a 100% theoretical yield from the protocol above (approx. 83 mM final concentration before dilution), the calculated concentration should be

Data Summary & Troubleshooting

| Parameter | Recommended Condition | Why? |

| pH (Hydrolysis) | 12.0 - 13.0 | Ensures rapid and complete ring opening. |

| Atmosphere | Nitrogen / Argon | Prevents oxidation of free thiol to disulfide. |

| Temperature | 20°C - 25°C | Heat promotes side reactions; cold slows hydrolysis. |

| Equivalents (Base) | 2.0 - 2.5 eq | 1 eq neutralizes the acid formed; excess drives reaction. |